molecular formula C17H20FN3O B2717415 1-(3-(4-fluorophenyl)azepan-1-yl)-2-(1H-pyrazol-1-yl)ethanone CAS No. 1797604-82-0

1-(3-(4-fluorophenyl)azepan-1-yl)-2-(1H-pyrazol-1-yl)ethanone

Cat. No. B2717415
CAS RN: 1797604-82-0
M. Wt: 301.365
InChI Key: WTYPDYFSRQZRHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-(4-fluorophenyl)azepan-1-yl)-2-(1H-pyrazol-1-yl)ethanone, also known as FPAE, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a synthetic compound that belongs to the class of azepane derivatives, and it has been shown to exhibit a variety of biochemical and physiological effects.

Scientific Research Applications

Molecular Structure and Spectroscopic Analysis

The detailed molecular structure and spectroscopic analysis of 1-[3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]ethanone, closely related to the requested compound, have been thoroughly investigated. Studies using FT-IR, NBO, HOMO-LUMO, and MEP analysis reveal insights into the compound's geometrical parameters, stability, charge transfer, and reactivity, particularly highlighting the fluorine atom and ethanone group's crucial roles. These findings suggest potential applications in nonlinear optics and as an anti-neoplastic agent due to inhibitory activity against TPII, derived from molecular docking studies (Mary et al., 2015).

Synthesis and Crystal Structures

Research on the synthesis and crystal structures of various N-substituted pyrazolines, including compounds with structural similarities to the one of interest, demonstrates the ability to manipulate dihedral angles and intermolecular interactions through specific chemical modifications. This work lays the groundwork for designing compounds with tailored physical and chemical properties for potential use in various scientific applications (Loh et al., 2013).

Antimicrobial and Anticancer Activity

The synthesis and evaluation of novel Schiff bases, including derivatives of 1,3-disubstituted pyrazole-4-carboxaldehydes, indicate significant antimicrobial activity. Such studies emphasize the compound's role in developing new therapeutic agents, especially those showing excellent activity against various bacterial strains. This application is crucial for addressing antibiotic resistance and developing novel antimicrobial compounds (Puthran et al., 2019).

Solid-State Fluorescence

Investigations into the solid-state fluorescence of related π-conjugated molecules, including those with anthracene fluorophores, reveal the potential for using these compounds in optical and electronic applications. By regulating the arrangement of fluorophores, researchers can tune the fluorescent properties of these materials, suggesting applications in sensing, imaging, and light-emitting devices (Dong et al., 2012).

Hydrogen Bonding Patterns

The study of hydrogen-bonding patterns in enaminones, including azepan-2-ylidene analogues, provides valuable insights into the intermolecular interactions that govern the solid-state structure and reactivity of these compounds. Such understanding is crucial for designing materials with specific physical properties and reactivities, relevant in material science and pharmaceutical development (Balderson et al., 2007).

properties

IUPAC Name

1-[3-(4-fluorophenyl)azepan-1-yl]-2-pyrazol-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20FN3O/c18-16-7-5-14(6-8-16)15-4-1-2-10-20(12-15)17(22)13-21-11-3-9-19-21/h3,5-9,11,15H,1-2,4,10,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTYPDYFSRQZRHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC(C1)C2=CC=C(C=C2)F)C(=O)CN3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-(4-fluorophenyl)azepan-1-yl)-2-(1H-pyrazol-1-yl)ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.